molecular formula C21H21ClN2O8 B601456 4-Epidemethylchlortetracycline CAS No. 14206-59-8

4-Epidemethylchlortetracycline

Cat. No. B601456
CAS RN: 14206-59-8
M. Wt: 464.85
InChI Key:
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Description

4-Epidemethylchlortetracycline is a chemical compound with the molecular formula C21H21ClN2O8 . It is also known by other names such as ECTC . The stereochemistry of this compound is defined .


Molecular Structure Analysis

The molecular structure of 4-Epidemethylchlortetracycline includes several functional groups and stereocenters . It has a complex structure with multiple rings and functional groups, including a chloro group, multiple hydroxy groups, and a carboxamide group . The molecular weight of this compound is 464.853 Da .


Physical And Chemical Properties Analysis

4-Epidemethylchlortetracycline has several physical and chemical properties. It has a density of 1.8±0.1 g/cm3, a boiling point of 787.1±60.0 °C at 760 mmHg, and a molar refractivity of 109.3±0.4 cm3 . It also has several H bond acceptors and donors, and freely rotating bonds .

Scientific Research Applications

  • Detection and Analysis in Animal Tissues : A study developed a method for detecting tetracycline residues, including 4-epimers, in edible pig tissues. This method is vital for ensuring food safety and regulatory compliance (Cherlet, Schelkens, Croubels, & Backer, 2003).

  • Identification of Metabolites in Food Products : Research has been conducted to clarify the identification of different forms of CTC observed in standard solutions and in naturally incurred muscle samples of pigs. This is crucial for monitoring CTC residues in food (Gaugain, Gautier, Bourcier, Jacques, Laurentie, Abjean, Hurtaud-Pessel, & Verdon, 2015).

  • Environmental Fate in Aquatic Systems : A study explored the dissipation of CTC in Canadian prairie wetland water, revealing how it undergoes isomerization to form iso-CTC and 4-epi-iso-CTC. Understanding the environmental fate of such compounds is essential for assessing ecological risks (Cessna, Kuchta, Bailey, Waiser, & Tumber, 2020).

  • Oxidative Degradation Studies : Research investigated the oxidative degradation of CTC by δ-MnO2, identifying various oxidation products including iso-CTC and 4-epi-CTC. This knowledge is beneficial for environmental remediation efforts (Chen, Zhao, & Dong, 2011).

  • Stability in Pharmaceutical Products : A study focused on the stability of tetracycline and its derivatives, including 4-epimers, in tablet formulations, which is crucial for the pharmaceutical industry (Moreno-Cerezo, Córdoba-Díaz, Córdoba-Díaz, & Córdoba-Borrego, 2001).

  • Environmental Persistence and Impact : Another study investigated the chemical stability of CTC and its major degradation products and epimers in soil interstitial water. Such studies help in predicting the environmental persistence of these compounds (Søeborg, Ingerslev, & Halling‐Sørensen, 2004).

  • Ecotoxicology Studies : The ecotoxicity of 4-Epianhydrotetracycline, an intermediate product of tetracycline degradation, was studied in zebrafish embryos, highlighting the potential ecological risks of antibiotic degradation products (Wang, Zhao, Wu, & Ma, 2021).

Safety And Hazards

According to the safety data sheet, 4-Epidemethylchlortetracycline can cause serious eye irritation and is suspected of damaging the unborn child . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and wear eye/face protection .

Future Directions

While specific future directions for 4-Epidemethylchlortetracycline are not available, it’s important to note that the field of drug development is rapidly evolving. New methodologies and technologies are being developed to improve the efficacy and safety of drugs .

properties

IUPAC Name

(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14+,15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXHBMASAHGULD-PTACOPLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315701
Record name 4-Epidemeclocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Epidemethylchlortetracycline

CAS RN

14206-59-8
Record name 4-Epidemethylchlortetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epidemeclocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIDEMETHYLCHLORTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF293A4IUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
R Capote, J Diana, E Roets… - Journal of separation …, 2002 - Wiley Online Library
… Demethylchlortetracycline (DMCTC) and 4-epidemethylchlortetracycline (4-EDMCTC) in reference substances are available from the Ph. Eur. ADTC was obtained from Pfizer (Brussels, …
J Diana, L Vandenbosch, B De Spiegeleer… - … of pharmaceutical and …, 2005 - Elsevier
… DMCTC and 4-epidemethylchlortetracycline (EDMCTC) reference substances were available from the Ph. Eur. EIsoCTC was available in the laboratory. …
Number of citations: 11 www.sciencedirect.com
W Naidong, E Roets, R Busson… - Journal of pharmaceutical …, 1990 - Elsevier
Keto and enol tautomers of chlortetracycline and 4-epichlortetracycline were successfully separated by low temperature high-performance liquid chromatography on poly(styrene—…
Number of citations: 45 www.sciencedirect.com
E Haghedooren, L Peeters, S Dragovic, J Hoogmartens… - Talanta, 2009 - Elsevier
The rise of monolithic stationary phases offers to routine and research laboratories several advantages. In spite of their recent discovery, they have rapidly become highly popular …
Number of citations: 11 www.sciencedirect.com

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